molecular formula C11H10N4O3S2 B2856247 N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034405-12-2

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2856247
CAS No.: 2034405-12-2
M. Wt: 310.35
InChI Key: CVSOPTNPIQEYDT-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group. The 5-methylisoxazole moiety is attached via a methylene linker at position 4 of the thiadiazole ring. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) with a polar sulfonamide group and a nitrogen-oxygen-rich isoxazole substituent, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-8(5-12-18-7)6-13-20(16,17)10-4-2-3-9-11(10)15-19-14-9/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOPTNPIQEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is its antimicrobial properties. Research indicates that compounds in the thiadiazole family exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Cancer Research
In cancer research, this compound has shown promise as a potential chemotherapeutic agent. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulation and apoptosis-related proteins .

Agricultural Applications

Pesticidal Activity
The compound's structural features allow it to act as a pesticide. Research indicates that thiadiazole derivatives can exhibit herbicidal and insecticidal properties. This makes them valuable in agricultural settings for pest management and crop protection .

Plant Growth Regulation
Additionally, studies have explored the use of thiadiazole compounds as plant growth regulators. They have been shown to influence plant growth patterns and development by modulating hormonal pathways within plants .

Material Science

Polymer Chemistry
this compound can also be utilized in polymer chemistry. Its sulfonamide group can enhance the properties of polymers by increasing thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for various industrial applications .

Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of thiadiazole derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics, suggesting a promising avenue for drug development .

Anti-inflammatory Mechanism

In vitro studies have shown that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This reduction correlates with decreased inflammation markers in animal models of arthritis .

Agricultural Field Trials

Field trials conducted with crops treated with thiadiazole-based pesticides demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated not only improved crop yields but also enhanced resistance to fungal infections .

Mechanism of Action

The mechanism by which N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity through binding interactions facilitated by its sulfonamide group and heterocyclic rings . These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The benzo[c][1,2,5]thiadiazole-sulfonamide scaffold is shared with several pharmacologically active compounds. Key differences arise in substituent groups, which dictate biological activity and physicochemical properties:

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Key Spectral Data (IR/NMR) Reference
Target Compound Benzo[c][1,2,5]thiadiazole-4-sulfonamide (5-methylisoxazol-4-yl)methyl Not explicitly reported N/A N/A -
Compound 9 (Piperazine derivative) Benzo[c][1,2,5]thiadiazole-4-sulfonamide 3-(piperazin-1-yl)-3-oxopropyl M1 muscarinic receptor antagonist Not reported Not provided
EG00229 (Neuropilin-1 antagonist) Benzo[c][1,2,5]thiadiazole-4-sulfonamido Thiophene-2-carboxamido, diamminomethylene Neuropilin-1/VEGF-A interaction inhibitor Not reported Not provided
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (Compound 6) 1,3,4-thiadiazol-2-ylidene Benzamide, phenyl, isoxazol-5-yl Not reported 70% IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13
Key Observations:
  • In contrast, 1,3,4-thiadiazole derivatives (e.g., Compound 6) exhibit different electronic profiles due to ring positioning .
  • Substituent Impact :
    • The piperazine-3-oxopropyl group in Compound 9 enhances selectivity for M1 muscarinic receptors, likely due to its basic nitrogen and conformational flexibility .
    • The 5-methylisoxazole substituent in the target compound may improve metabolic stability compared to phenyl or acetyl groups in analogs like Compound 8a .
    • Thiophene-carboxamido groups in EG00229 facilitate π-π stacking interactions critical for Neuropilin-1 inhibition .

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a benzo[c][1,2,5]thiadiazole core linked to a 5-methylisoxazole moiety through a methylene bridge. Its sulfonamide group contributes to its pharmacological properties. The structural formula can be represented as follows:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiadiazoles have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4aHePG-25.05Inhibition of BRAF and VEGFR-2
Compound 4fMCF-78.10Induction of apoptosis
Compound 4rHCT-11615.36Cell cycle arrest in G2-M phase

As shown in Table 1, compounds derived from the thiadiazole framework have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The sulfonamide group in this compound is known for its antibacterial properties. Studies have reported that thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiadiazole Compounds

CompoundBacteriaInhibition Zone (mm)
Thiadiazole AStaphylococcus aureus18
Thiadiazole BEscherichia coli15

Table 2 illustrates the effectiveness of certain thiadiazole derivatives against common bacterial strains, highlighting their potential as therapeutic agents in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives lead to increased rates of apoptosis in cancer cells by activating intrinsic pathways.
  • Antibacterial Mechanism : The sulfonamide moiety interferes with folate synthesis in bacteria, which is crucial for their growth and reproduction.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells .

Another study focused on its antimicrobial effects against resistant strains of bacteria. The compound exhibited substantial inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

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